4-Oxo Ticlopidine

Vue d'ensemble

Description

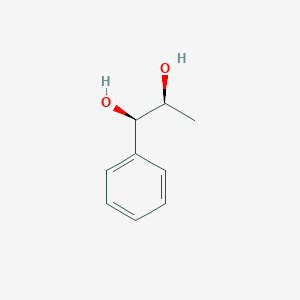

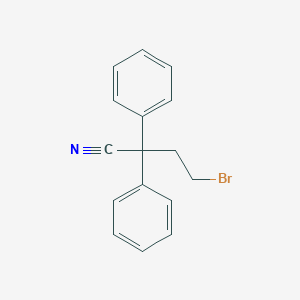

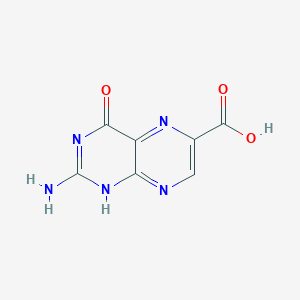

4-Oxo Ticlopidine is a derivative of Ticlopidine, a well-known antiplatelet agent. The compound has the molecular formula C14H12ClNOS and a molecular weight of 277.77 g/mol

Applications De Recherche Scientifique

4-Oxo Ticlopidine has several applications in scientific research, including:

Chemistry: It is used as a reference compound in the study of oxidation reactions and the synthesis of related derivatives.

Biology: The compound’s potential biological activities are explored in various studies, particularly in relation to its parent compound, Ticlopidine.

Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents.

Industry: The compound’s unique chemical properties make it valuable in the development of industrial processes and products.

Mécanisme D'action

Target of Action

4-Oxo Ticlopidine, a metabolite of Ticlopidine , primarily targets the adenosine diphosphate (ADP) receptor on the surface of platelets . This receptor plays a crucial role in the activation of the glycoprotein GPIIb/IIIa complex , which is essential for platelet aggregation .

Mode of Action

The active metabolite of Ticlopidine, which is this compound, prevents the binding of ADP to its platelet receptor . This impairs the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex . By blocking the ADP receptor, it inhibits the activation of the GPIIb/IIIa receptor, thereby leading to the inhibition of platelet aggregation .

Biochemical Pathways

The action of this compound affects the biochemical pathways related to platelet aggregation. It inhibits the amplifying effect of endogenous ADP released from platelet-dense granules . This action disrupts the normal hemostatic pathway, particularly the interaction between the soluble components of hemostasis (activation of coagulation) and the cellular component (platelet reactions) .

Pharmacokinetics

Ticlopidine is extensively metabolized, with little unchanged drug present in the plasma . After administration of a single dose, unchanged Ticlopidine can be detected for up to 96 hours post-dose . Repeated administration of Ticlopidine 250mg twice daily results in a 3- to 4-fold accumulation of the drug after 2 weeks . The terminal elimination half-life is between 20 and 50 hours .

Result of Action

The result of this compound’s action is the inhibition of platelet aggregation, which is crucial in the prevention of thrombotic strokes . By preventing platelet aggregation, it reduces the risk of conditions associated with thrombi, such as stroke and transient ischemic attacks (TIA) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. The clearance of theophylline and Phenazone (antipyrine) are reduced by Ticlopidine, resulting in increased plasma drug concentrations . In contrast, the plasma concentration of cyclosporin is reduced . Aspirin increases the bleeding time in patients receiving Ticlopidine concurrently, while corticosteroids reduce bleeding time . Therefore, the patient’s medication regimen can significantly influence the action of this compound.

Analyse Biochimique

Biochemical Properties

4-Oxo Ticlopidine plays a significant role in biochemical reactions, particularly in inhibiting platelet aggregation. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the ADP receptor on the surface of platelets. By inhibiting this receptor, this compound prevents the activation of the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation . Additionally, this compound interacts with cytochrome P450 enzymes, which are involved in its metabolic activation .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects platelet function by inhibiting ADP-induced platelet aggregation, which is crucial for preventing thrombotic events . This inhibition leads to changes in cell signaling pathways that regulate platelet activation and aggregation. Furthermore, this compound can impact gene expression by modulating the expression of genes involved in platelet function and coagulation .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to an active metabolite that binds to the ADP receptor on platelets. This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation . The active metabolite of this compound also interacts with cytochrome P450 enzymes, which play a role in its metabolic activation and subsequent inhibition of platelet function . Additionally, this compound may influence gene expression by modulating transcription factors involved in platelet activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that repeated administration of ticlopidine, the parent compound, leads to the accumulation of its active metabolite, this compound, over time . This accumulation can result in sustained inhibition of platelet function and prolonged bleeding time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the inhibition of platelet aggregation by this compound is both dose- and time-dependent . Higher doses of this compound result in more pronounced inhibition of platelet function, while lower doses may have a milder effect. Additionally, high doses of this compound can lead to adverse effects such as gastrointestinal disturbances and skin rashes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The metabolic activation of this compound involves its conversion to an active metabolite that inhibits platelet aggregation . This process is mediated by cytochrome P450 enzymes, which catalyze the oxidation of this compound to its active form . The active metabolite then exerts its antiplatelet effects by binding to the ADP receptor on platelets .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound is transported across cell membranes and distributed to various tissues, including the liver, where it undergoes metabolic activation . The active metabolite of this compound is then transported to platelets, where it inhibits platelet aggregation by binding to the ADP receptor . Additionally, this compound may interact with transporters and binding proteins that facilitate its distribution within the body .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the cytoplasm, where it undergoes metabolic activation by cytochrome P450 enzymes . The active metabolite of this compound is then transported to the platelet membrane, where it binds to the ADP receptor and inhibits platelet aggregation . This localization is crucial for the antiplatelet effects of this compound and its role in preventing thrombotic events.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Oxo Ticlopidine can be synthesized from Ticlopidine through an oxidation reaction. One common method involves the use of potassium permanganate as the oxidizing agent. The reaction is carried out in acetone at 40°C. The process involves adding finely powdered potassium permanganate to a stirred solution of Ticlopidine in acetone, causing the solvent to reflux. After maintaining the reaction mixture at 40°C for 30 minutes, it is cooled and filtered through a silica bed. The filtrate is then evaporated to dryness, and the resulting solid material is recrystallized from diisopropyl ether to obtain white crystals of this compound with a yield of 55% .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process described above can be scaled up for industrial applications. The use of efficient oxidizing agents and controlled reaction conditions ensures a consistent yield and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Oxo Ticlopidine undergoes various chemical reactions, including:

Oxidation: As described in the preparation methods, this compound is formed through the oxidation of Ticlopidine.

Substitution Reactions: The compound can participate in substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate is commonly used for the oxidation of Ticlopidine to form this compound.

Solvents: Acetone is used as the solvent in the oxidation reaction.

Major Products: The primary product of the oxidation reaction is this compound. Further reactions can lead to the formation of various derivatives, depending on the reagents and conditions used.

Comparaison Avec Des Composés Similaires

Ticlopidine: The parent compound of 4-Oxo Ticlopidine, known for its antiplatelet activity.

Clopidogrel: Another antiplatelet agent with a similar mechanism of action but different chemical structure.

Prasugrel: A third-generation thienopyridine with enhanced pharmacological properties compared to Ticlopidine and Clopidogrel.

Uniqueness of this compound: this compound is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its formation through the oxidation of Ticlopidine provides insights into the reactivity and stability of thienopyridine derivatives.

Propriétés

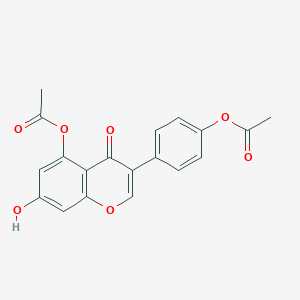

IUPAC Name |

5-[(2-chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNOS/c15-12-4-2-1-3-10(12)9-16-7-5-13-11(14(16)17)6-8-18-13/h1-4,6,8H,5,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQBLQBNIVSMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C2=C1SC=C2)CC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218665 | |

| Record name | 4-Oxo ticlopidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68559-55-7 | |

| Record name | 4-Oxo ticlopidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068559557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo ticlopidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-OXO TICLOPIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG3DOK0S6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B143449.png)

![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride](/img/structure/B143469.png)